1,1,1,2,3,3,3-Heptachloro-2-fluoropropane
Overview
Description
1,1,1,2,3,3,3-Heptachloro-2-fluoropropane is a synthetic organochlorine compound with the molecular formula C3Cl7F. It is characterized by the presence of seven chlorine atoms and one fluorine atom attached to a propane backbone. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane typically involves the chlorination and fluorination of propane derivativesThe reaction conditions often require the use of catalysts and controlled temperatures to ensure selective substitution of hydrogen atoms with chlorine and fluorine .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive intermediates and by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3,3-Heptachloro-2-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of solvents like ethanol are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and fluorinated derivatives of propane, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,1,2,3,3,3-Heptachloro-2-fluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organochlorine compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity due to the presence of chlorine and fluorine atoms allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptachloro-3-fluoropropane: Similar in structure but with a different arrangement of chlorine and fluorine atoms.
1,1,1,2,3,3-Hexachloro-2-fluoropropane: Contains one less chlorine atom compared to 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane
Uniqueness
This compound is unique due to its high degree of chlorination and the presence of a single fluorine atom. This combination imparts specific chemical properties, such as high stability and resistance to degradation, making it valuable in various applications .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptachloro-2-fluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl7F/c4-1(11,2(5,6)7)3(8,9)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMMIEYEXGPGMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl7F | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073181 | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-81-1 | |
Record name | 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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